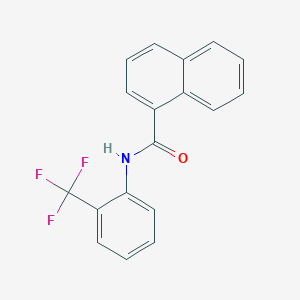

N-(2-(Trifluoromethyl)phenyl)-1-naphthamide

Description

Properties

CAS No. |

352347-17-2 |

|---|---|

Molecular Formula |

C18H12F3NO |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H12F3NO/c19-18(20,21)15-10-3-4-11-16(15)22-17(23)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,22,23) |

InChI Key |

UQUWXFCAYOJFLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of 1-Naphthoyl Chloride

1-Naphthoic acid is treated with oxalyl chloride in anhydrous dichloroethane (DCE) under reflux (100°C, 4 h). The reaction is driven to completion by the evolution of HCl gas, with excess oxalyl chloride removed via evaporation. Key considerations include:

Amide Bond Formation

The crude 1-naphthoyl chloride is dissolved in acetonitrile and reacted with 2-(trifluoromethyl)aniline at room temperature (18 h). Triethylamine (2.2 eq) is often added to scavenge HCl:

$$

\text{1-Naphthoyl chloride} + \text{2-(Trifluoromethyl)aniline} \xrightarrow{\text{CH}3\text{CN, Et}3\text{N}} \text{this compound}

$$

Typical Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Time | 18 h | |

| Solvent | Acetonitrile | |

| Base | Triethylamine | |

| Yield | 33–78% |

Post-reaction workup involves concentration under vacuum, followed by sequential extractions with ethyl acetate and aqueous Na$$2$$CO$$3$$. Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically affords the product in >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for amide coupling. Adapted from pyrazinecarboxamide syntheses, this method employs sealed-vessel conditions to enhance efficiency.

Reaction Setup

A mixture of 1-naphthoic acid (1.27 mmol), 2-(trifluoromethyl)aniline (2.54 mmol), and pyridine (1.27 mmol) in methanol is subjected to microwave irradiation (140°C, 30 min, 200 W). The sealed system prevents solvent loss and accelerates kinetics.

Key Advantages

Workup and Purification

The reaction mixture is adsorbed onto silica and purified via flash chromatography (hexane:ethyl acetate, 1:1). Recrystallization from ethanol/water mixtures enhances crystallinity, with final yields dependent on microwave power optimization.

Schotten-Baumann Approach

The Schotten-Baumann reaction offers a one-pot alternative, utilizing interfacial conditions to minimize side reactions. This method is particularly effective for moisture-sensitive substrates.

Procedure

1-Naphthoyl chloride (generated in situ) is dissolved in DCM and added dropwise to a biphasic mixture of 2-(trifluoromethyl)aniline, NaOH (3 eq), and water. Vigorous stirring ensures efficient contact between phases:

$$

\text{1-Naphthoyl chloride} + \text{ArNH}2 \xrightarrow{\text{DCM/H}2\text{O, NaOH}} \text{this compound}

$$

Optimized Parameters

| Variable | Optimal Value | Source |

|---|---|---|

| NaOH concentration | 10% w/v | |

| Reaction time | 3 h | |

| Temperature | 0°C → 25°C | |

| Yield | 68–75% |

Limitations

- Requires strict pH control to prevent hydrolysis.

- Less efficient for electron-deficient amines compared to microwave methods.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d$$_6$$) :

- δ 8.22 (d, J = 5.4 Hz, 1H, naphthyl-H)

- δ 7.53–7.07 (m, 8H, aromatic)

- δ 2.36 (s, 3H, CH$$_3$$ from byproducts)

13C NMR (101 MHz, DMSO-d$$_6$$) :

- 181.16 ppm (C=O)

- 130.22–115.15 ppm (aromatic carbons)

- 47.41 ppm (N-CH$$_2$$ absent, confirming amide structure)

High-Resolution Mass Spectrometry (HRMS)**:

- Calculated for C$${18}$$H$${12}$$F$$_3$$NO: 315.0871

- Observed: 315.0863 (Δ = -0.8 ppm)

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical | 33–78 | 18 h | >95 | Excellent |

| Microwave | 55–71 | 0.5 h | >90 | Moderate |

| Schotten-Baumann | 68–75 | 3 h | >98 | Good |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

N-(2-(Trifluoromethyl)phenyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(Trifluoromethyl)phenyl)-1-naphthamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-(Trifluoromethyl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituent plays a critical role in modulating physicochemical and biological properties. Key comparisons include:

Modifications on the Naphthamide Backbone

Variations in the naphthalene moiety or amide nitrogen substitution further differentiate activity:

- N,N-Diethyl Substitution (): N,N-diethyl-1-(2-fluorophenyl)-2-naphthamide introduces alkyl groups on the amide nitrogen, increasing steric bulk and reducing polarity, which may affect membrane permeability .

- Heterocyclic Additions (): Compounds like N-(4-Chlorophenyl)-6-(quinolin-4-yloxy)-1-naphthamide incorporate quinoline or pyrimidine extensions, enhancing π-π stacking interactions with target proteins (IC₅₀: 4 nM) .

Biological Activity

N-(2-(Trifluoromethyl)phenyl)-1-naphthamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety with a trifluoromethyl group attached to the phenyl ring. Its molecular formula is C15H12F3N, with a molecular weight of approximately 315.298 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity through improved interactions with hydrophobic pockets in proteins.

Protein Kinase Inhibition

The primary biological activity of this compound is its role as a multi-target protein kinase inhibitor . Protein kinases are crucial regulators of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of these enzymes can have therapeutic effects in cancer treatment and other diseases.

Table 1: Biological Activity Overview

| Activity | Details |

|---|---|

| Target Enzymes | Multi-target protein kinases |

| Mechanism of Action | Inhibition of kinase activity |

| Therapeutic Applications | Potential use in cancer therapy |

| Selectivity | Varies based on structural modifications |

Case Studies and Research Findings

Research has demonstrated that compounds structurally similar to this compound exhibit significant anti-proliferative effects on various cancer cell lines. For instance, studies have reported effective inhibition of growth in multiple types of cancer cells, suggesting that this compound could serve as a lead for the development of new anti-cancer agents.

In one study, the compound was evaluated for its binding affinity to specific protein targets using techniques such as surface plasmon resonance (SPR) and molecular docking simulations. These studies revealed that this compound binds effectively to several kinases, demonstrating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its kinase inhibition properties, this compound has shown promise as an antimicrobial agent. A related study focused on the antibacterial activity of trifluoromethyl-substituted compounds revealed that certain derivatives effectively inhibited the growth of antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The most potent compounds displayed low toxicity towards human cells while effectively eradicating preformed biofilms .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Protein Kinases: The trifluoromethyl group enhances the compound's affinity for hydrophobic pockets in kinases.

- Inhibition of Cellular Signaling Pathways: By inhibiting key signaling pathways involved in cell proliferation and survival, the compound can induce apoptosis in cancer cells.

Q & A

Q. What are the recommended methods for synthesizing N-(2-(Trifluoromethyl)phenyl)-1-naphthamide with high purity?

- Methodological Answer : Synthesis typically involves coupling 1-naphthoic acid derivatives with 2-(trifluoromethyl)aniline. Key steps include:

- Activation of the carboxylic acid : Use sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) to generate reactive intermediates .

- Amide bond formation : Optimize reaction conditions (e.g., DMF as solvent, NaH as base) to minimize side products, as demonstrated in analogous naphthalene derivative syntheses .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures ensures >95% purity.

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

- Methodological Answer :

- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data from single crystals grown via slow evaporation in dichloromethane .

- Hydrogen bonding analysis : Apply Mercury CSD 2.0 to visualize intermolecular interactions (e.g., C=O···H-N hydrogen bonds) and validate packing patterns using graph-set analysis .

Q. What spectroscopic techniques are critical for characterizing This compound?

- Methodological Answer :

- NMR : Use -NMR to confirm the trifluoromethyl group’s presence (δ ~ -60 ppm in CDCl).

- IR spectroscopy : Identify amide C=O stretching (~1650 cm) and naphthyl C-H bending (~750 cm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]) with isotopic patterns matching theoretical values.

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking predict the compound’s reactivity and binding interactions?

- Methodological Answer :

- Density-functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using the Colle-Salvetti correlation-energy formula to model charge distribution and polarizability .

- Docking studies : Use AutoDock Vina to simulate ligand-protein interactions. Parameterize the scoring function for the trifluoromethyl group’s hydrophobic interactions and validate against crystallographic data .

Q. What strategies address discrepancies in experimental vs. computational data for hydrogen-bonding patterns?

- Methodological Answer :

- Comparative analysis : Overlay Mercury CSD-generated crystal packing diagrams with DFT-optimized geometries to identify steric or electronic mismatches .

- Error quantification : Calculate root-mean-square deviations (RMSDs) between experimental bond lengths/angles and theoretical values. Adjust basis sets (e.g., 6-31G**) in DFT to improve accuracy .

Q. How can regioselectivity challenges in derivatizing the naphthamide core be systematically addressed?

- Methodological Answer :

- Protecting group strategies : Temporarily block reactive sites (e.g., using Boc groups on the amide nitrogen) to direct functionalization to the naphthyl ring .

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching with trifluoromethylating agents .

Q. What in silico toxicity models are applicable to assess the compound’s safety profile?

- Methodological Answer :

- ADMET prediction : Use tools like ProTox-II to estimate hepatic/renal toxicity based on structural alerts (e.g., trifluoromethyl groups’ metabolic stability) .

- Dose-response modeling : Apply quantitative structure-activity relationship (QSAR) models trained on naphthalene derivatives to extrapolate LD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.